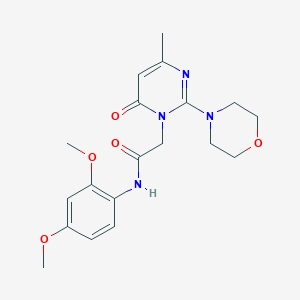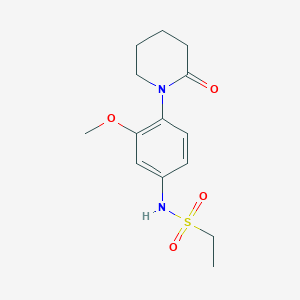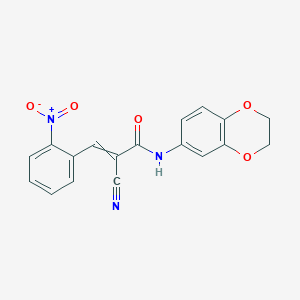![molecular formula C27H25N3O4S2 B2492352 4-(3,4-二氢-2H-喹啉-1-基磺酰)-N-[4-(4-乙氧基苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 441289-92-5](/img/structure/B2492352.png)
4-(3,4-二氢-2H-喹啉-1-基磺酰)-N-[4-(4-乙氧基苯基)-1,3-噻唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide" is a compound of interest in the field of medicinal chemistry, especially for its potential in inhibiting specific pathways in cancer cells. Its structure is related to several compounds that have been explored for their anticancer activities and their interactions with various biological targets.
Synthesis Analysis
The synthesis of related quinolinyl sulfonamide compounds involves multi-step organic reactions, including palladium-catalyzed oxidative carbonylation and cyclization-alkoxycarbonylation reactions. These methodologies provide efficient pathways to construct the quinolinyl core and subsequently introduce sulfonamide and benzamide functionalities, crucial for biological activity (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography, revealing critical insights into their conformation and the potential for interaction with biological targets. For instance, crystal structure analysis of quinoline derivatives has shown hydrogen bonding and π-π interactions, suggesting how these compounds might interact within biological systems (Sharma et al., 2016).
Chemical Reactions and Properties
Quinoline and thiazole derivatives undergo various chemical reactions, including electrophilic substitution and cyclization, which are pivotal for introducing diverse substituents. These reactions enhance the compounds' biological activities by altering their physicochemical properties, such as solubility and stability (Aleksandrov et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting points, and stability, are crucial for their pharmacokinetic profiles. Analyzing these properties helps in understanding the compounds' behavior in biological systems and their potential as therapeutic agents.
Chemical Properties Analysis
The chemical properties, such as reactivity with biomolecules, metabolic stability, and the ability to cross biological barriers, are determined by the compounds' functional groups and overall structure. Studies on related compounds have shown that modifications at specific positions can significantly impact their biological activity and drug-likeness (Reis et al., 2011).
科学研究应用
抗菌特性
- 抗菌剂的合成: 合成了喹啉的新衍生物,包括与查询化合物类似的结构,并对它们进行了评估,以确定它们作为抗菌剂的潜力。这些化合物在抗菌和抗真菌活性研究中表现出有希望的结果(Holla et al., 2006; Özyanik等,2012; Mohamed et al., 2010)。
抗肿瘤活性
- 在抗肿瘤应用中靶向硫氧还蛋白: 喹啉衍生物显示出在靶向硫氧还蛋白方面的潜力,硫氧还蛋白是参与癌细胞增殖的分子,从而展现出抗肿瘤特性。这包括抑制硫氧还蛋白/硫氧还蛋白还原酶信号传导(Bradshaw et al., 2005)。
- 在癌细胞中调节凋亡: 与查询化合物密切相关的喹啉化合物已被研究,以了解它们在诱导癌细胞凋亡中的作用。它们与细胞蛋白如谷胱甘肽相互作用,调节其抗肿瘤效果(Chew et al., 2006)。
药理学探索
- 开发抗高血糖剂: 与查询分子结构相似的化合物已被合成并评估其在治疗高血糖方面的潜力,在这一领域展示出有希望的结果(Deshmukh et al., 2017)。
新颖的合成方法
- 合成杂环化合物: 研究重点放在从喹啉衍生的各种杂环化合物的合成上,这些化合物在结构上与查询化合物相关。这些合成途径对于创造具有潜在生物活性的新化合物至关重要(Aleksandrov et al., 2020; Stuart et al., 1987)。
机理研究
- 研究反应机制: 进行了详细研究,以了解与查询分子类似的化合物的反应机制。这些调查为了解这些化合物的化学行为和潜在应用提供了见解(Hamby & Bauer, 1987)。
未来方向
The future directions in the study of compounds like “4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide” could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the interesting pharmaceutical and biological activities of similar compounds like 4-hydroxy-2-quinolones, they could continue to be valuable in drug research and development .
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-2-34-22-13-9-19(10-14-22)24-18-35-27(28-24)29-26(31)21-11-15-23(16-12-21)36(32,33)30-17-5-7-20-6-3-4-8-25(20)30/h3-4,6,8-16,18H,2,5,7,17H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWBHGDTCSNQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)
![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)


![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)
![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)